

Unveiling Molecular Landscapes: A Technical Guide to the DXR3xi Raman Imaging Microscope

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DXR-IN-3

Cat. No.: B15580434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Thermo Scientific™ DXR3xi Raman Imaging Microscope stands as a powerful analytical tool, enabling rapid and non-destructive chemical characterization of materials at the microscopic level.[1][2] This guide provides an in-depth exploration of the DXR3xi's core capabilities, offering detailed technical specifications, experimental protocols for key applications, and visual workflows to streamline your research and development processes.

Core Capabilities at a Glance

The DXR3xi excels in providing research-grade imaging with enhanced speed and spatial resolution.[1][2] Its intuitive design and advanced software make it accessible to users of all skill levels, accelerating productivity in demanding environments such as pharmaceuticals and materials science.[1][3][4] Key functionalities include advanced particle analysis for identifying contaminants and 3D confocal imaging for non-invasive investigation of molecular and chemical compounds.[1][2][4]

Technical Specifications

The performance of the DXR3xi is defined by its precision engineering and versatile configurations. The following tables summarize the key quantitative specifications of the microscope.

Table 1: System Performance

Specification	Value
Spatial Resolution (X, Y axes)	< 540 nm ^[5]
Confocal Depth Resolution (Z axis)	< 1.7 μm ^[5]
Maximum Spectral Acquisition Rate	Up to 600 spectra per second ^[6]
Wavenumber Accuracy	High

Table 2: Spectrograph and Gratings

Grating	Spectral Resolution (FWHM)
Full-range grating	5.0 cm^{-1} ^[7]
High-resolution grating	2.0 cm^{-1} ^[7]
Extended-range grating	11.0 cm^{-1} ^[7]

Table 3: Laser and Objective Options

Component	Options
Excitation Lasers	455 nm, 532 nm, 633 nm, 785 nm ^[8]
Objective Lenses	10x, 20x, 50x, 100x (standard and long working distance), 50x, 100x (oil immersion), 60x (water immersion)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline protocols for key applications of the DXR3xi.

Protocol 1: Pharmaceutical Tablet Analysis for Component Distribution

This protocol details the steps for analyzing the spatial distribution of active pharmaceutical ingredients (APIs) and excipients in a solid dosage form.

1. Sample Preparation:

- Place the tablet directly onto a standard microscope slide. No further sample preparation is typically required for intact tablets.

2. Instrument Setup and Calibration:

- Power on the DXR3xi Raman Imaging Microscope and the accompanying computer.
- Launch the Thermo Scientific™ OMNIC™xi Software.
- Ensure the instrument is calibrated. The system features automatic x-axis calibration to minimize drift.[\[3\]](#)

3. Data Acquisition:

- Place the microscope slide with the tablet onto the motorized stage.
- Using the software, select the desired objective lens (e.g., 10x for a whole tablet overview).
- Define the area of interest for imaging. For a whole tablet, this will be a large area map.
- Set the data acquisition parameters:
 - Laser: Select an appropriate laser wavelength (e.g., 532 nm) and power (start with a low power like 1 mW to avoid sample damage).[\[7\]](#)
 - Exposure Time and Scans: Begin with a short exposure time and a moderate number of scans (e.g., 10 scans).[\[7\]](#) Adjust as needed to improve the signal-to-noise ratio.
 - Step Size: Define the distance between measurement points (e.g., 25 μ m for a general overview).
- Initiate the Raman imaging scan.

4. Data Analysis:

- Once the data is collected, use the OMNIC™xi software to generate a chemical image of the tablet.
- The software can utilize multivariate curve resolution (MCR) to automatically identify and map the distribution of the different chemical components (API and excipients).
- Analyze the resulting image to assess the homogeneity and spatial distribution of the components.

Protocol 2: Identification of Foreign Particulate Matter

This protocol outlines the procedure for identifying unknown microscopic particles, a critical task in quality control.

1. Sample Preparation:

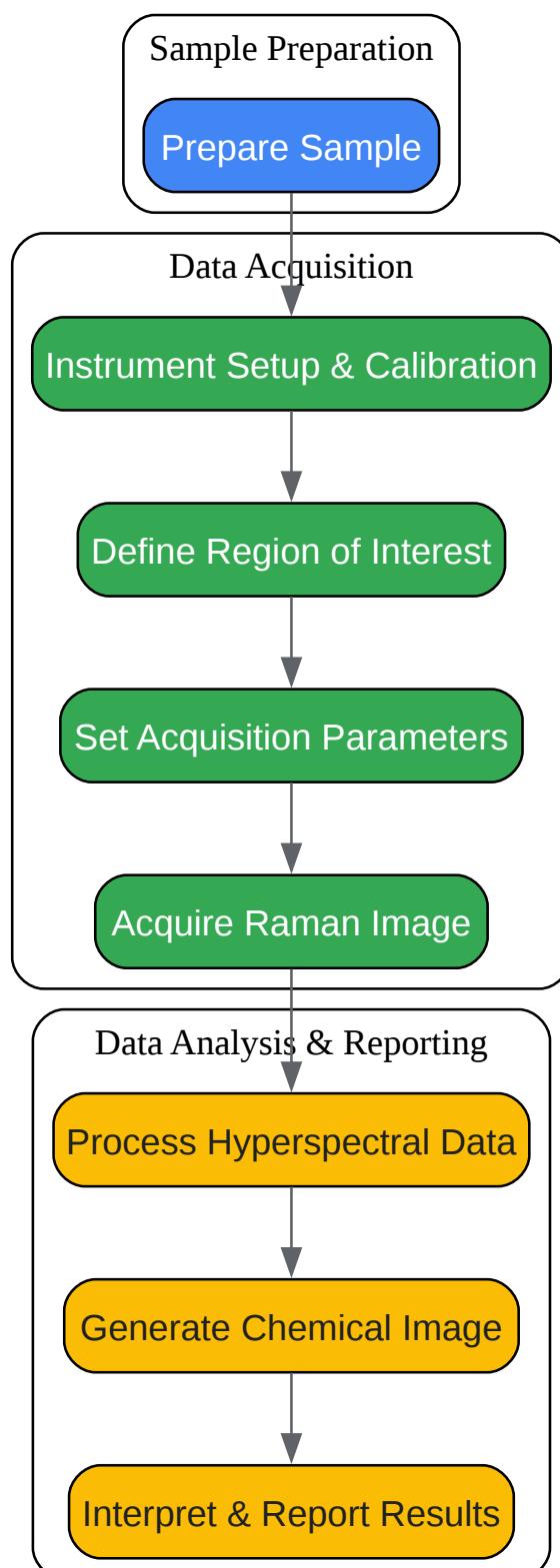
- For liquid samples, filter the liquid through a suitable membrane filter (e.g., 0.2 μm) to capture the particulate matter.^[9]
- Mount the filter on a microscope slide.
- For solid samples, particles can be isolated and placed directly on a slide.

2. Instrument Setup:

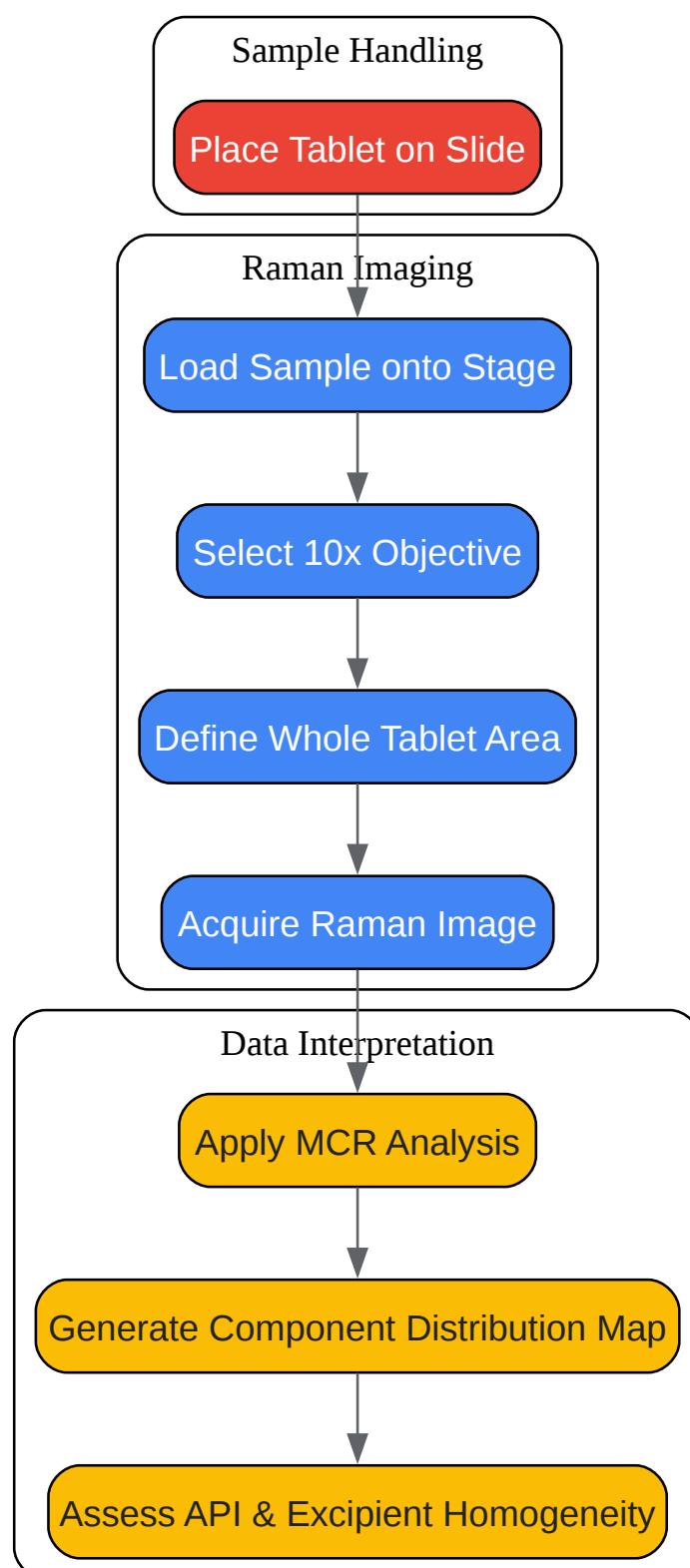
- Follow the instrument and software startup procedure as described in the previous protocol.
- Select an appropriate objective lens for the particle size (e.g., 50x or 100x).

3. Particle Location and Data Acquisition:

- Use the microscope's optical imaging capabilities to locate the foreign particles on the filter or slide.
- The OMNIC™xi software's particle analysis feature can be used to automatically identify and target particles for Raman analysis.^{[4][10]}

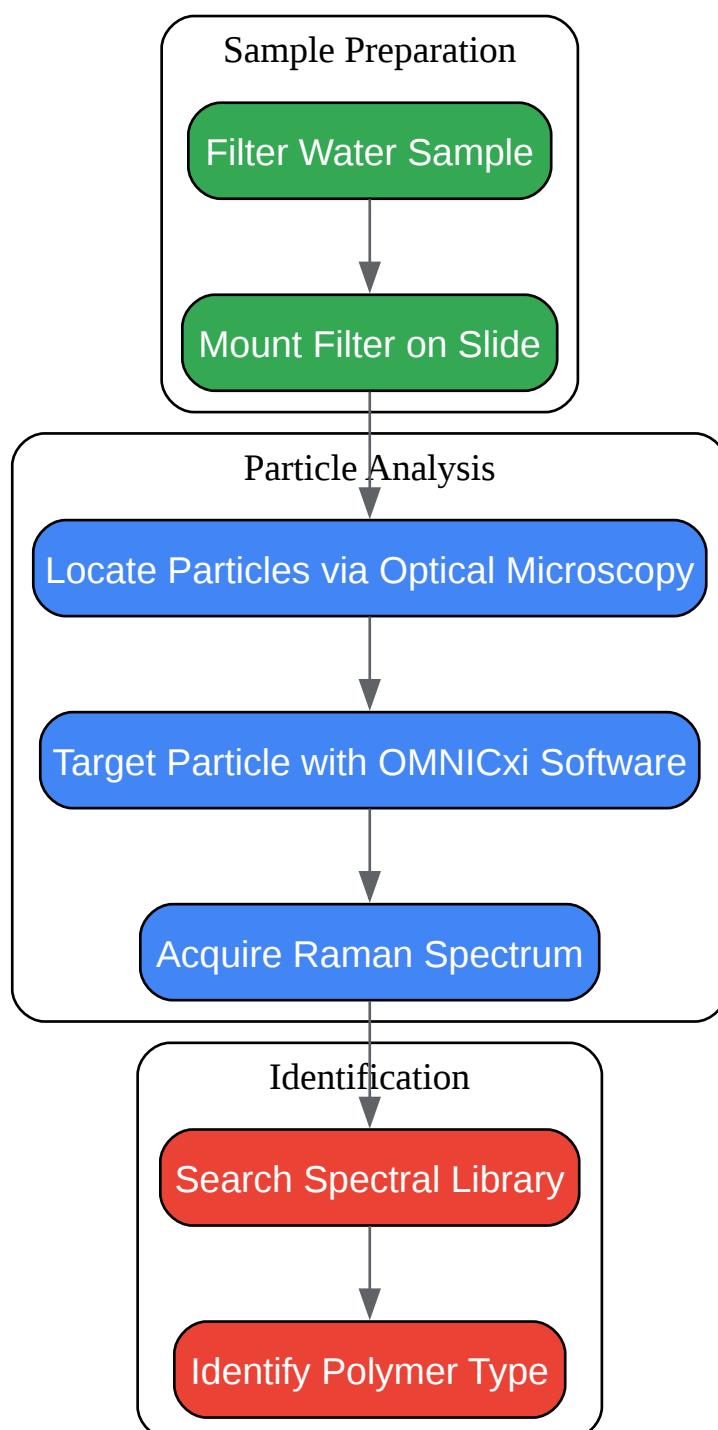

- Position the laser on an individual particle.
- Acquire a Raman spectrum from the particle using appropriate laser power, exposure time, and number of scans to obtain a high-quality spectrum.

4. Spectral Identification:


- Compare the acquired spectrum of the unknown particle against a spectral library (e.g., Raman Forensics Library) within the OMNIC™xi software.
- A high correlation score between the sample spectrum and a library spectrum provides a confident identification of the foreign particulate matter.

Visualizing Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows for the DXR3xi Raman Imaging Microscope.


[Click to download full resolution via product page](#)

General Raman Imaging Workflow

[Click to download full resolution via product page](#)

Pharmaceutical Tablet Analysis Workflow

[Click to download full resolution via product page](#)

Microplastics Identification Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Raman Microscopy | Raman Microscopy Instrumentation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Thermo Scientific™ DXR3xi Imaging Raman Microscope | LabX.com [labx.com]
- 3. Thermo Fisher Scientific Introduces the DXR3 Family of Raman Spectroscopy Products [prnewswire.com]
- 4. news-medical.net [news-medical.net]
- 5. Raman Spectroscopy | Raman Spectroscopy Software | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. management.apcresearch.org [management.apcresearch.org]
- 8. gammadata.se [gammadata.se]
- 9. particle.dk [particle.dk]
- 10. ラマン分光ソフトウェア | OMNIC・OMNICxi・ライブラリ | Thermo Fisher Scientific - JP | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Unveiling Molecular Landscapes: A Technical Guide to the DXR3xi Raman Imaging Microscope]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15580434#exploring-the-capabilities-of-the-dxr3xi-raman-imaging-microscope>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com